[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone
Description
[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone is a benzophenone derivative featuring two distinct aromatic substituents:
- 4-(Dimethylamino)phenyl group: A phenyl ring substituted with a dimethylamino (-N(CH₃)₂) moiety at the para position, known for its strong electron-donating properties.
- 4-[Methyl(phenylmethyl)amino]phenyl group: A phenyl ring substituted with a methyl(benzyl)amino (-N(CH₃)(CH₂C₆H₅)) group, combining alkyl and aryl functionalities.
This compound’s structure positions it as a hybrid between simpler benzophenones (e.g., Michler’s ketone) and more complex amino-substituted derivatives.
Properties
Molecular Formula |
C23H24N2O |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[4-[benzyl(methyl)amino]phenyl]-[4-(dimethylamino)phenyl]methanone |
InChI |
InChI=1S/C23H24N2O/c1-24(2)21-13-9-19(10-14-21)23(26)20-11-15-22(16-12-20)25(3)17-18-7-5-4-6-8-18/h4-16H,17H2,1-3H3 |
InChI Key |
KTQHDYYZMKBPED-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and scalability. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methanone group to a secondary alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly used.
Major Products Formed
Oxidation: N-oxides of the dimethylamino and phenylmethylamino groups.
Reduction: Secondary alcohols derived from the methanone group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dimethylamino and phenylmethylamino groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physical Properties of Selected Benzophenone Derivatives
Key Observations :
- Electronic Effects: The dimethylamino group in the target compound enhances electron density on the benzophenone core, similar to Michler’s ketone. However, the methyl(benzyl)amino group introduces steric bulk and moderate electron donation, distinguishing it from simpler analogues .
- Solubility: The target compound’s bulkier substituents likely reduce water solubility compared to 4-dimethylaminobenzophenone (530-44-9), aligning it with lipophilic derivatives like the bromophenyl-methanone in .
Table 2: Comparative Reactivity and Functional Roles
Notable Differences:
- Photochemical Activity: Michler’s ketone’s dual dimethylamino groups enable strong UV absorption, making it superior in dye applications. The target compound’s mixed substituents may shift absorption maxima and reduce quantum yield .
- Synthetic Utility: The methyl(benzyl)amino group in the target compound offers a site for further functionalization (e.g., alkylation or aryl substitution), unlike the simpler 4-dimethylaminobenzophenone .
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